4-chloro-2,5-dimethoxy-N-(quinolin-3-yl)benzene-1-sulfonamide
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Overview
Description
4-chloro-2,5-dimethoxy-N-(quinolin-3-yl)benzene-1-sulfonamide is a complex organic compound that features a quinoline moiety attached to a benzene ring substituted with chlorine, methoxy groups, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2,5-dimethoxy-N-(quinolin-3-yl)benzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the quinoline derivative and introduce the sulfonamide group through sulfonation reactions. The methoxy groups can be introduced via methylation reactions, and the chlorine atom can be added through chlorination reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high yield of the compound.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2,5-dimethoxy-N-(quinolin-3-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert nitro groups to amines.
Substitution: The chlorine atom and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium methoxide (NaOCH3) and sodium hydride (NaH) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
4-chloro-2,5-dimethoxy-N-(quinolin-3-yl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It can be used in the production of dyes, pigments, and other materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-chloro-2,5-dimethoxy-N-(quinolin-3-yl)benzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The quinoline moiety may interact with nucleic acids or other biomolecules, affecting their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: These compounds share the quinoline moiety and have similar biological activities.
Sulfonamides: Compounds with the sulfonamide group are known for their antibacterial properties.
Methoxy-substituted benzenes: These compounds have similar chemical reactivity due to the presence of methoxy groups.
Uniqueness
4-chloro-2,5-dimethoxy-N-(quinolin-3-yl)benzene-1-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the quinoline moiety enhances its potential as a pharmaceutical agent, while the sulfonamide group provides additional binding interactions with biological targets. The methoxy groups and chlorine atom further modify its reactivity and solubility, making it a versatile compound for various applications.
Properties
IUPAC Name |
4-chloro-2,5-dimethoxy-N-quinolin-3-ylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O4S/c1-23-15-9-17(16(24-2)8-13(15)18)25(21,22)20-12-7-11-5-3-4-6-14(11)19-10-12/h3-10,20H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCYIFIYHFJEMCV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)NC2=CC3=CC=CC=C3N=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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